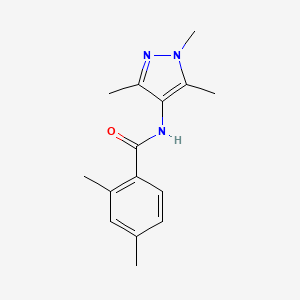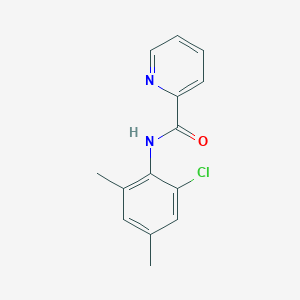
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, also known as CDC25A inhibitor NSC 663284, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression. The inhibition of CDC25A by NSC 663284 has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
NSC 663284 exerts its anticancer effects by inhibiting the activity of N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, a phosphatase that is involved in the regulation of the cell cycle. N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide promotes the progression of the cell cycle by dephosphorylating cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide, NSC 663284 prevents the activation of CDKs, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NSC 663284 has been found to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide. Additionally, NSC 663284 has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, such as doxorubicin and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NSC 663284 is its potency as a N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide inhibitor, which makes it a promising candidate for cancer therapy. Additionally, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy. However, one limitation of NSC 663284 is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of NSC 663284 is still not fully understood, which requires further investigation.
Direcciones Futuras
There are several future directions for research on NSC 663284. One potential direction is the development of more potent and selective N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide inhibitors, which could lead to the development of more effective cancer therapies. Additionally, the combination of NSC 663284 with other chemotherapy drugs could be explored further to determine the optimal combination for cancer treatment. Furthermore, the mechanism of action of NSC 663284 could be further elucidated to better understand its anticancer effects.
Métodos De Síntesis
The synthesis of NSC 663284 involves a series of chemical reactions that have been described in detail in scientific literature. The compound is synthesized from 2-chloro-4,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride. The acid chloride is then reacted with an amine to form the amide product, which is purified by column chromatography.
Aplicaciones Científicas De Investigación
NSC 663284 has been extensively studied for its potential in cancer therapy. Several studies have reported its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, NSC 663284 has been found to enhance the cytotoxic effects of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-10(2)13(11(15)8-9)17-14(18)12-5-3-4-6-16-12/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXZNCIYRAATSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
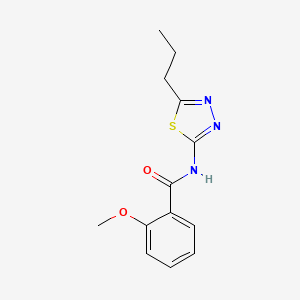
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)

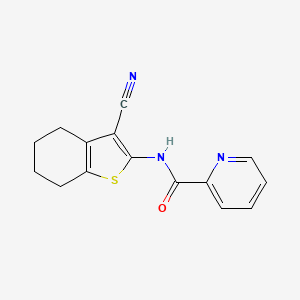
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
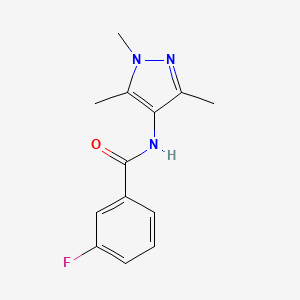
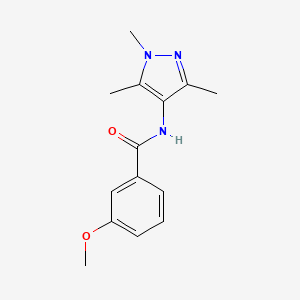
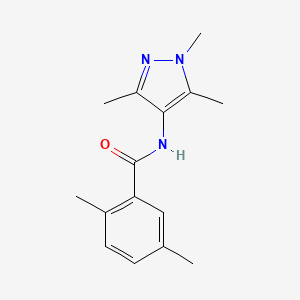
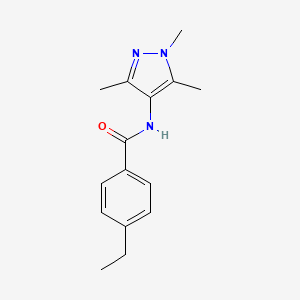
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
